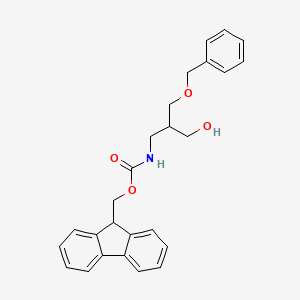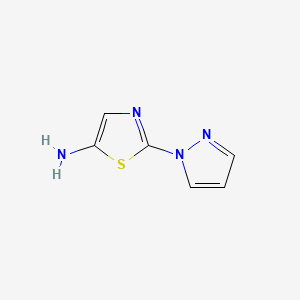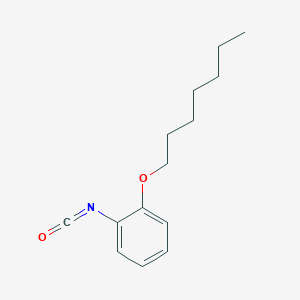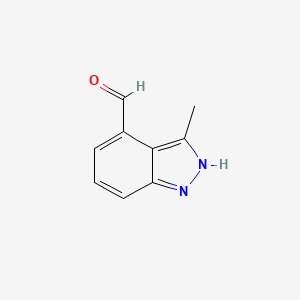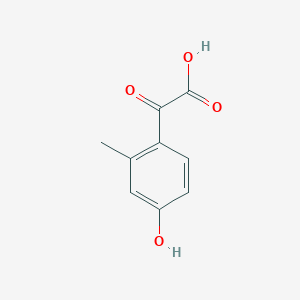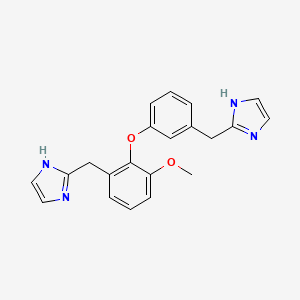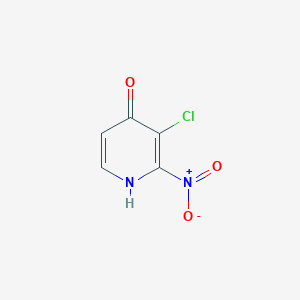![molecular formula C55H46O5P2 B12973845 (3aR,8aR)-6-((3-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)oxy)-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B12973845.png)
(3aR,8aR)-6-((3-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)oxy)-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3aR,8aR)-6-((3-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)oxy)-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine” is a complex organic molecule that features a unique arrangement of phosphine and biphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the formation of the dioxaphosphepine ring system, followed by the introduction of the diphenylphosphino and biphenyl groups. The reaction conditions often require the use of strong bases and inert atmospheres to prevent oxidation and degradation of the sensitive phosphine moiety.
Industrial Production Methods
Industrial production of such complex molecules may involve multi-step synthesis processes, often starting from simpler precursors. The scalability of these methods depends on the availability of starting materials and the efficiency of each synthetic step.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The biphenyl groups can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphine group can coordinate to transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, and electrophiles such as halogens for substitution reactions. Coordination reactions often require the use of metal salts and inert atmospheres.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while substitution reactions on the biphenyl groups can yield a variety of substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a ligand in transition metal catalysis. Its unique structure allows for the formation of stable metal complexes that can catalyze a variety of organic transformations, including cross-coupling reactions and hydrogenation.
Biology and Medicine
While not commonly used in biology and medicine, derivatives of this compound could potentially be explored for their biological activity, particularly in the development of new pharmaceuticals.
Industry
In industry, this compound’s primary application is in catalysis, where it can improve the efficiency and selectivity of chemical processes. Its use in the production of fine chemicals and pharmaceuticals is particularly noteworthy.
Wirkmechanismus
The mechanism by which this compound exerts its effects in catalysis involves the coordination of the phosphine group to a transition metal center. This coordination activates the metal, allowing it to facilitate various chemical transformations. The biphenyl groups provide steric and electronic effects that can influence the reactivity and selectivity of the metal center.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand commonly used in catalysis.
2,2’-Bipyridine: Another ligand that forms stable metal complexes.
1,10-Phenanthroline: A ligand with a similar coordination chemistry.
Uniqueness
The uniqueness of “(3aR,8aR)-6-((3-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)oxy)-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine” lies in its combination of a dioxaphosphepine ring system with diphenylphosphino and biphenyl groups. This combination provides a unique steric and electronic environment that can enhance the performance of metal catalysts.
Eigenschaften
Molekularformel |
C55H46O5P2 |
|---|---|
Molekulargewicht |
848.9 g/mol |
IUPAC-Name |
[2-[[(3aR,8aR)-2,2-dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]oxy]-3-phenylphenyl]-diphenylphosphane |
InChI |
InChI=1S/C55H46O5P2/c1-53(2)56-51-52(57-53)55(44-31-16-6-17-32-44,45-33-18-7-19-34-45)60-62(59-54(51,42-27-12-4-13-28-42)43-29-14-5-15-30-43)58-50-48(41-25-10-3-11-26-41)39-24-40-49(50)61(46-35-20-8-21-36-46)47-37-22-9-23-38-47/h3-40,51-52H,1-2H3/t51-,52-/m1/s1 |
InChI-Schlüssel |
OQTZCNLBVJLGQD-YWSWRHJRSA-N |
Isomerische SMILES |
CC1(O[C@@H]2[C@@H](O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)C |
Kanonische SMILES |
CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


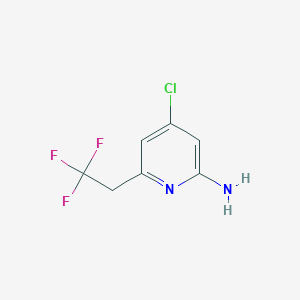

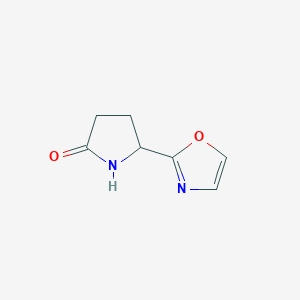
![5-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12973787.png)

![2-(3-Amino-2-methylimidazo[1,2-a]pyridin-7-yl)acetic acid](/img/structure/B12973803.png)
